Product packaging for 2-(Pentyloxy)benzonitrile(Cat. No.:CAS No. 91639-77-9)

2-(Pentyloxy)benzonitrile

Cat. No.: B7808766
CAS No.: 91639-77-9
M. Wt: 189.25 g/mol
InChI Key: RSVKAFLJJGCUTP-UHFFFAOYSA-N
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Description

2-(Pentyloxy)benzonitrile is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . Its structure features a benzonitrile core ether-linked to a pentyloxy chain, represented by the SMILES notation N#CC1=CC=CC=C1OCCCCC . This compound is a key chemical building block and intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. A primary research application of this compound and its derivatives is in the exploration of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . Structure-activity relationship (SAR) studies have demonstrated that phenyl C-region derivatives with 5-carbon alkoxy chains, such as a pentyloxy group, exhibit potent antagonism of the hTRPV1 receptor, which is a promising target for the treatment of neuropathic pain . Specifically, these analogs can achieve excellent potency in antagonizing capsaicin-induced activation, with Ki values in the nanomolar range . The compound serves as a critical precursor in multi-step synthetic pathways. For instance, it can be functionalized further, as seen in its brominated analog, 4-Bromo-2-(pentyloxy)benzonitrile (CAS 1191055-82-9), which is used to create more complex molecular architectures for biological evaluation . Researchers value this chemical for its utility in constructing targeted libraries for high-throughput screening and lead optimization in drug discovery. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B7808766 2-(Pentyloxy)benzonitrile CAS No. 91639-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVKAFLJJGCUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312595
Record name 2-(Pentyloxy)benzonitrile
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Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91639-77-9
Record name 2-(Pentyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91639-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pentyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Pentyloxy Benzonitrile and Analogues

Established Synthetic Pathways to Aryl Nitriles with Alkoxy Substituents

Traditional synthetic routes to 2-(pentyloxy)benzonitrile typically involve a two-step sequence: the formation of the ether linkage and the introduction of the nitrile function, or vice versa. The choice of pathway often depends on the availability and reactivity of the starting materials.

One of the most fundamental methods for forming the alkoxy group is the Williamson ether synthesis . wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. byjus.com For the synthesis of this compound, this would typically involve the deprotonation of 2-hydroxybenzonitrile (B42573) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a pentyl halide (e.g., pentyl bromide) in an S_N2 reaction. wikipedia.orgmasterorganicchemistry.com As an S_N2 reaction, it is most efficient with primary alkyl halides like pentyl bromide. byjus.commasterorganicchemistry.com An analogous Williamson synthesis is used to produce 6-pentyloxy-2-amino benzothiazole, where p-hydroxy acetanilide (B955) is reacted with pentyl bromide. researchgate.net

Alternatively, the nitrile group can be introduced onto a pre-existing aryl ring that already contains the pentyloxy substituent. Two classical methods for this transformation are the Rosenmund–von Braun and the Sandmeyer reactions.

The Rosenmund–von Braun reaction facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide (CuCN), often at elevated temperatures. wikipedia.orgnumberanalytics.comnumberanalytics.comsynarchive.com In this approach, a precursor like 1-halo-2-(pentyloxy)benzene would be subjected to cyanation. numberanalytics.com Historically, this reaction required harsh conditions, though modern modifications, such as the use of L-proline as an additive, have allowed for lower reaction temperatures. thieme-connect.de

The Sandmeyer reaction provides a pathway to aryl nitriles from aryl amines via a diazonium salt intermediate. numberanalytics.comresearchgate.net Aniline is first converted to a diazonium salt, which is then treated with copper(I) cyanide to yield the corresponding benzonitrile (B105546). numberanalytics.commasterorganicchemistry.com This method could be applied to 2-(pentyloxy)aniline (B1309441) to produce the target compound.

Method Precursor A (for Etherification) Precursor B (for Cyanation) Key Reagents General Conditions Citations
Williamson Ether Synthesis 2-HydroxybenzonitrilePentyl halideStrong base (e.g., NaH, K₂CO₃)S_N2 mechanism, often in polar aprotic solvent masterorganicchemistry.com, byjus.com, wikipedia.org
Rosenmund–von Braun Reaction Aryl halide (e.g., 1-Bromo-2-pentyloxybenzene)N/ACopper(I) cyanide (CuCN)High temperatures (150–250 °C), sometimes with additives wikipedia.org, synarchive.com, numberanalytics.com, thieme-connect.de
Sandmeyer Reaction Aryl amine (e.g., 2-Pentyloxyaniline)N/ANaNO₂, acid (for diazotization), CuCNDiazotization at low temp, followed by cyanation numberanalytics.com, researchgate.net, masterorganicchemistry.com, numberanalytics.com

Modern Catalytic Approaches to Substituted Benzonitrile Frameworks

Recent advancements in catalysis have provided more efficient, selective, and milder routes to substituted benzonitriles, moving beyond the classical stoichiometric methods.

Electrosynthesis has emerged as a powerful and green tool in organic chemistry. A novel method for the direct conversion of benzoic acid to benzonitrile has been developed using paired electrosynthesis in liquid ammonia (B1221849) at room temperature. rsc.orgrsc.org In this process, benzoic acid is reduced at the cathode to benzyl (B1604629) alcohol, while an iodide anion from the supporting electrolyte is oxidized to iodine at the anode. rsc.org These products then react in the liquid ammonia to form benzonitrile, avoiding the use of toxic reagents or expensive catalysts. rsc.org Furthermore, electrochemical methods have been employed for the C-H amidation of arenes where benzonitrile can act as an amino source in copper-catalyzed reactions, highlighting the utility of electrochemical transformations under mild conditions. nih.gov Other research has demonstrated electrochemical cascade reactions starting from functionalized benzonitriles like 2-formyl benzonitrile. nih.gov

The construction of both C-O (ether) and C-N (nitrile precursor) bonds often relies on transition-metal catalysis, predominantly using palladium, copper, or nickel. numberanalytics.comyoutube.com For instance, palladium-catalyzed reactions are well-established for the cyanation of aryl halides. researchgate.net Similarly, copper-catalyzed cross-coupling reactions are pivotal for forming C-N bonds with various nitrogen sources, including azoles. nih.gov While a single dual-catalytic system for the one-pot synthesis of this compound from simpler precursors is not prominently documented, the principles of catalysis allow for the design of such pathways. A hypothetical dual system could involve two distinct catalytic cycles—one for C-O etherification and another for C-N cyanation—operating concurrently or sequentially under compatible conditions to streamline the synthesis.

Axially chiral biaryl compounds, which possess a stereogenic axis due to restricted rotation, are crucial in materials science and as chiral ligands or catalysts. nih.gov The synthesis of such compounds represents a significant challenge in asymmetric catalysis. Modern strategies have been developed for the atroposelective synthesis of axially chiral benzonitrile derivatives, which can be considered structural analogues. One notable approach involves a dynamic kinetic resolution, where a racemic biaryl scaffold is subjected to a reaction that forms the nitrile unit while controlling the stereochemistry of the axis. researchgate.net Other advanced methods include the use of N-heterocyclic carbene (NHC) catalysis in formal [3+3] annulation reactions to construct axially chiral α-carboline skeletons containing a nitrile group with high enantioselectivity. acs.org These techniques showcase the high level of precision achievable in modern organic synthesis for creating complex, stereodefined benzonitrile structures. nih.gov

Green Chemistry Principles in Benzonitrile Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In benzonitrile synthesis, this has led to the development of cleaner and more sustainable methods.

One innovative approach is the use of ionic liquids (ILs) with multiple functions. A reported green synthesis of benzonitrile from benzaldehyde (B42025) utilizes a hydroxylamine-based ionic liquid that serves as a co-solvent, catalyst, and phase-separation agent. nih.govrsc.org This system achieved a 100% yield and allowed for the easy recovery and direct recycling of the ionic liquid, eliminating the need for metal salt catalysts and simplifying the separation process. nih.govrsc.org

Electrochemical methods, as described previously, also align with green chemistry principles by operating at room temperature and avoiding toxic reagents and harsh conditions. rsc.orgrsc.org Other strategies include the use of water as a solvent or the development of highly efficient, recyclable catalysts to minimize waste. mdpi.com

Green Approach Description Advantages Citations
Ionic Liquid Catalysis Use of a recyclable ionic liquid as a solvent, catalyst, and separating agent in the conversion of benzaldehyde to benzonitrile.High yield (100%), no metal catalyst, easy product separation, recyclable system. nih.gov, rsc.org
Paired Electrosynthesis Electrolysis of benzoic acid in liquid ammonia to form benzonitrile.Room temperature, no toxic reagents, no expensive catalysts. rsc.org, rsc.org
Catalyst/Solvent Optimization Use of recyclable catalysts (e.g., NH₄Cl) and benign solvents (e.g., water-methanol mixtures).Reduced waste, milder reaction conditions, high yield. mdpi.com

Isolation and Advanced Purity Assessment of Synthesized Products

After synthesis, the isolation and purification of the target compound are critical steps to ensure its quality for subsequent applications. For benzonitrile and its derivatives, a common purification protocol involves several steps. Initial workup may include washing with dilute acid to remove amine impurities or base to remove acidic byproducts. researchgate.netatamanchemicals.com

Standard purification techniques include:

Distillation: Benzonitrile is often purified by distillation under reduced pressure to lower the boiling point and prevent decomposition. researchgate.netatamanchemicals.com Prior to distillation, drying agents like CaCl₂ or K₂CO₃ are used to remove water. researchgate.net

Chromatography: For complex mixtures or non-volatile compounds, column chromatography is a standard method. For high-purity isolation, semi-preparative high-performance liquid chromatography (HPLC) is a highly effective technique that separates the desired product from impurities based on differential partitioning between a mobile and stationary phase. uniba.sknih.gov The collected fractions containing the pure compound are then concentrated, often by evaporation or lyophilization. uniba.sk

Advanced purity assessment is crucial to confirm the identity and quantify the purity of the synthesized product.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity by detecting and quantifying the main product and any impurities present. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are used for structural confirmation, quantitative NMR (qNMR) can be employed to determine the exact purity of a sample without relying on a reference standard of the compound itself. The "100% method" in qNMR allows for the calculation of the mole percent of the product relative to identifiable impurities in the spectrum. youtube.com

Mass Spectrometry (MS): Techniques like LC-MS are used to identify impurities by determining their molecular weight, which aids in optimizing the reaction to minimize their formation. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Pentyloxy Benzonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group in 2-(pentyloxy)benzonitrile is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles. nih.gov

Hydrolysis: The hydrolysis of nitriles typically proceeds in a stepwise manner, first yielding an amide and subsequently a carboxylic acid. ethz.ch This transformation can be catalyzed by either acid or base. For instance, the conversion of benzonitriles to benzamides can be achieved using sodium hydroxide (B78521) in isopropanol (B130326) at elevated temperatures. frontiersin.org While specific studies on the hydrolysis of this compound are not prevalent, it is expected to undergo hydrolysis to form 2-(pentyloxy)benzamide and subsequently 2-(pentyloxy)benzoic acid under appropriate acidic or basic conditions. The reaction to form the amide is a crucial step in the synthesis of various derivatives. researchgate.net

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, converting the nitrile to a primary amine, in this case, (2-(pentyloxy)phenyl)methanamine. chemistrysteps.comdoubtnut.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt, which is then further reduced to the amine. chemistrysteps.comaskfilo.comlibretexts.org Milder reducing agents can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Cycloaddition Reactions: Nitriles can participate as a 2π component in cycloaddition reactions to form heterocyclic rings. uwindsor.ca These reactions, which can be thermally or photochemically induced, provide access to a diverse range of cyclic structures. chemrxiv.orgyoutube.com For example, [3+2] cycloaddition reactions of benzonitrile (B105546) N-oxides with various dipolarophiles are a well-established method for synthesizing five-membered heterocycles. bibliotekanauki.pl The participation of this compound in such reactions would lead to the formation of heterocycles bearing the 2-(pentyloxy)phenyl substituent, a valuable scaffold in medicinal chemistry. The regioselectivity and rate of these reactions are influenced by the electronic properties of the substituents on the benzonitrile ring. bibliotekanauki.pl

Role of the Pentyloxy Moiety in Chemical Transformations

The pentyloxy group at the ortho position of the benzonitrile ring plays a significant role in modulating the compound's reactivity through a combination of electronic and steric effects.

Steric Effects: The bulk of the pentyloxy group can sterically hinder reactions at the adjacent nitrile group and the ortho position of the benzene (B151609) ring. This steric hindrance can affect the rate and outcome of reactions by impeding the approach of reagents.

In the solid state, the pentyloxy group can participate in intramolecular interactions. For example, in the related compound 2-(pentyloxy)benzamide, an intramolecular hydrogen bond is formed between the amide N-H and the pentyloxy oxygen atom. researchgate.net This type of interaction can influence the conformation and reactivity of the molecule.

Organocatalytic and Transition Metal-Catalyzed Reactions

N-Heterocyclic Carbene Organocatalysis in Benzonitrile Formation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including the synthesis of benzonitriles. nih.govchimicatechnoacta.rusioc-journal.cn One common route involves the NHC-catalyzed conversion of aldehydes to nitriles. While specific literature on the NHC-catalyzed synthesis of this compound is limited, the general mechanism suggests that 2-(pentyloxy)benzaldehyde (B1597279) could serve as a suitable precursor. In such a reaction, the NHC would react with the aldehyde to form a Breslow intermediate, which, through a series of steps, could be converted to the corresponding nitrile. NHCs are also used to catalyze the synthesis of N-sulfonylamidines from alkynes, sulfonyl azides, and amines, highlighting their versatility in C-N bond formation. beilstein-journals.org

Nickel-Catalyzed Amination Processes Involving Benzonitrile as a Ligand

In the realm of transition metal catalysis, benzonitriles can act as ligands, influencing the outcome of the reaction. In nickel-catalyzed amination reactions, benzonitrile has been shown to play a crucial role. For instance, a well-defined nickel(0) precatalyst bearing a benzonitrile ligand has been effectively used for the amination of aryl chlorides. nih.gov

Furthermore, research has focused on the design of ligands that incorporate a benzonitrile moiety. chemrxiv.org In Ni-catalyzed cross-coupling reactions, these ligands can act as electron-acceptors, which helps to promote the desired reductive elimination step over side reactions like β-hydride elimination. This effect also serves to stabilize low-valent nickel species in the catalytic cycle. chemrxiv.org The addition of benzonitrile as an additive in nickel-catalyzed aminations of aryl thioethers has also been observed to have a significant positive impact on the reaction. ethz.ch It is plausible that this compound could function in a similar capacity as a ligand or additive, with the pentyloxy group potentially fine-tuning the electronic properties and, consequently, the catalytic activity.

Photochemical and Thermally Induced Transformations

The absorption of light can induce various transformations in organic molecules, and this compound is expected to undergo photochemical reactions typical of aromatic nitriles. These reactions can include cycloadditions and rearrangements. frontiersin.orgprinceton.edu For example, photosensitized [2+2] cycloaddition reactions are a common photochemical transformation for compounds containing carbon-carbon or carbon-nitrogen multiple bonds. nih.govnih.gov In the context of this compound, such a reaction could potentially lead to the formation of dimers or reaction with other unsaturated compounds.

The pentyloxy substituent may influence the photochemical behavior by altering the molecule's absorption spectrum and by affecting the stability of excited states or intermediates. Aromatic compounds are known to be involved in various photochemical processes in the environment, often initiated by the absorption of solar radiation. rsc.org

Thermally induced reactions of nitriles are also known. For example, the thermal [4+2] cycloaddition (Diels-Alder reaction) is a powerful tool in organic synthesis, although it typically requires an electron-rich diene and an electron-poor dienophile. youtube.com The specific conditions required for such reactions with this compound would depend on the reaction partner.

Fragmentation Processes and Their Chemical Significance

Upon electron impact ionization, the molecular ion of this compound would be formed. The subsequent fragmentation would likely proceed through several pathways. A prominent fragmentation pathway for benzonitriles involves the loss of HCN or HNC, which has been studied in detail for the parent benzonitrile. nih.gov For this compound, fragmentation of the pentyloxy side chain is also expected. This can occur through cleavage of the C-O bond or through rearrangements. The fragmentation of long-chain alkanes typically yields a series of carbocations corresponding to the loss of alkyl radicals. libretexts.org

The study of these fragmentation patterns is chemically significant as it provides valuable information about the molecule's structure and the relative stability of the resulting fragments. researchgate.net This information is crucial for the identification of the compound in complex mixtures and for understanding its fundamental chemical properties.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Predicted Fragment IonFragmentation Pathway
189[C₁₂H₁₅NO]⁺Molecular Ion
118[C₇H₄NO]⁺Loss of pentyl radical (C₅H₁₁)
102[C₇H₄N]⁺Loss of pentyloxy radical (OC₅H₁₁)
91[C₆H₅N]⁺Rearrangement and loss of C₄H₈O
71[C₅H₁₁]⁺Pentyl cation

Theoretical and Computational Chemistry Studies of 2 Pentyloxy Benzonitrile Systems

Computational Analysis of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. acs.orgsmu.edu For a molecule like 2-(pentyloxy)benzonitrile, this could involve studying its behavior in reactions such as electrophilic aromatic substitution or cycloadditions involving the nitrile group.

DFT studies on the cycloaddition reactions of benzonitrile (B105546) oxide, a related compound, have elucidated the molecular mechanism, showing it to be a concerted, one-step process. researchgate.net The activation energies and regioselectivity of such reactions are heavily influenced by the electronic nature of the substituents on the benzene (B151609) ring. researchgate.netrsc.org For this compound, the electron-donating pentyloxy group would be expected to influence the reaction rates and pathways. Computational analysis can identify transition states, intermediates, and the energetic barriers between them, providing a comprehensive understanding of the reaction dynamics. acs.orgsmu.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions in the liquid phase. acs.orgnih.gov

Intermolecular Interactions: In the liquid state, this compound molecules will interact through a combination of forces, including dipole-dipole interactions, van der Waals forces, and potential hydrogen bonding involving the nitrile group. acs.orgresearchgate.net MD simulations of liquid benzonitrile have revealed the importance of hydrogen bonding between the nitrile nitrogen and the ortho-hydrogen atoms of adjacent molecules, leading to specific local structures. chemrxiv.orgnih.gov The simulations also show evidence of molecular stacking with a distinct anti-parallel orientation. nih.govresearchgate.net The addition of the pentyloxy group would introduce further complexity, with the ether oxygen also capable of acting as a hydrogen bond acceptor.

Table 2: Key Intermolecular Interactions in Liquid Benzonitrile Systems This table is based on findings for benzonitrile and predicts the interactions for this compound.

Interaction Type Description Relevance to this compound
Dipole-Dipole Attraction between the positive and negative ends of polar molecules. Strong, due to the large dipole moment of the nitrile group. chemrxiv.org
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Significant, influencing the local structure and packing. nih.gov
Hydrogen Bonding -C≡N···H-C interactions. nih.gov Important for determining local ordering in the liquid. nih.gov
Ether Oxygen Interactions The pentyloxy oxygen can act as a hydrogen bond acceptor. Adds another site for intermolecular interactions.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. derpharmachemica.com

DFT calculations have been shown to be effective in predicting the vibrational frequencies (FTIR and Raman spectra) of substituted benzonitriles. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. Comparative studies on different benzonitrile derivatives have shown how the vibrational modes are affected by the nature and position of the substituents. derpharmachemica.comderpharmachemica.com For this compound, theoretical predictions would be crucial for interpreting its vibrational spectra, particularly the characteristic C≡N stretching frequency.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations can help in understanding the nature of electronic transitions, such as π→π* transitions within the aromatic system. researchgate.net

Applications in Advanced Functional Materials Incorporating 2 Pentyloxy Benzonitrile Moieties

Liquid Crystalline Materials: Design, Synthesis, and Characterization

The combination of a rigid aromatic core (benzonitrile) and a flexible alkyl chain (pentyloxy) is a classic design principle for creating liquid crystalline materials. These materials exhibit phases of matter intermediate between conventional liquids and solid crystals, combining the fluidity of a liquid with the anisotropic properties of a crystal.

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where liquid crystalline units (mesogens) are attached as side chains to a flexible polymer backbone, often via a flexible spacer. nih.govmdpi.com This molecular architecture decouples the motion of the polymer backbone from the self-organizing tendency of the mesogens, allowing for the formation of ordered liquid crystalline phases. nih.gov The 2-(pentyloxy)benzonitrile moiety is an excellent candidate for use as such a mesogen.

The design of these polymers involves several key components:

Polymer Backbone: Common backbones include polysiloxanes, polyacrylates, and polymethacrylates due to their flexibility and synthetic versatility. nih.govmdpi.com

Flexible Spacer: A flexible chain, typically an alkyl chain, connects the mesogen to the backbone. This spacer is crucial for allowing the mesogens to self-assemble into liquid crystalline phases independently of the backbone's conformation. ecust.edu.cn

Mesogen: This is the rigid, anisotropic unit responsible for the liquid crystalline behavior. A moiety like pentyloxybenzonitrile provides the necessary rigidity and dipole moment from the cyano group to encourage anisotropic alignment.

Research on related structures has demonstrated the viability of this approach. For instance, polymers with 4'-cyano-4-(pentyloxy)stilbene side chains have been synthesized and characterized, showing clear liquid crystalline properties. acs.org The stilbene (B7821643) unit extends the rigid core, while the pentyloxy and cyano groups are analogous to those in pentyloxybenzonitrile. Similarly, the characterization of 4-(4-pentenyloxy)benzonitrile serves as a model for how such mesogens behave. acs.org Block copolymers incorporating cyano-terminated phenyl benzoate (B1203000) moieties have also been shown to form well-defined smectic liquid crystal phases and self-assemble into nanostructures like hexagonal cylinders. mdpi.com The properties of these SCLCPs are highly tunable by altering the length of the spacer and the structure of the mesogen, making them suitable for applications requiring ordered, anisotropic thin films. mdpi.commdpi.com

Table 1: Components of a Typical Side-Chain Liquid Crystalline Polymer

Component Function Example Moiety Related to this compound
Polymer Backbone Provides structural integrity and processability. Polyacrylate, Polysiloxane
Flexible Spacer Decouples mesogen motion from the backbone. -(CH₂)n-
Mesogen Induces anisotropic self-assembly. -O-(CH₂)₄-C₆H₄-CN

Discotic liquid crystals are formed by flat, disk-shaped molecules that can stack into columns, creating one-dimensional charge transport pathways. nih.govacs.org These materials are of great interest for applications as molecular wires in devices like photovoltaic cells and field-effect transistors. nih.gov The core of these molecules is typically a large, flat aromatic system like triphenylene (B110318) or porphyrin. rsc.orguea.ac.uk

While the this compound molecule itself is rod-like rather than disk-shaped, it can be used as a building block to construct larger, star-shaped molecules that exhibit discotic phases. A common synthetic strategy involves attaching several rod-like units to a central core. nahrainuniv.edu.iq For example, research has shown that triesters of 1,3,5-trihydroxybenzene, formed by reacting the core with alkoxybenzoyl chlorides, can form discotic liquid crystals. nahrainuniv.edu.iq

Following this design principle, three molecules of a 2-(pentyloxy)benzoyl derivative could be attached to a central benzene (B151609) or triphenylene core. In such an architecture, the rigid benzonitrile (B105546) units would point outwards from the central core, and the flexible pentyloxy chains would fill the surrounding space, promoting the formation of columnar structures. While no studies have specifically reported the synthesis of discotic liquid crystals using this compound, the synthesis of mesogens with triangular cores demonstrates that appropriate substitution can lead to columnar phases. rsc.org The modular nature of discotic liquid crystal synthesis provides a clear pathway for incorporating benzonitrile-containing arms to create these advanced materials. nahrainuniv.edu.iq

Non-Linear Optical (NLO) Properties and Device Applications

Non-linear optical (NLO) materials are substances whose optical properties, such as refractive index, change in response to the intensity of incident light. dtic.mil Organic molecules with large NLO responses typically feature a π-conjugated system asymmetrically substituted with electron-donating (D) and electron-accepting (A) groups. nih.gov This "push-pull" configuration creates a large molecular dipole and enhances the NLO effect.

The benzonitrile group is a well-established and effective electron acceptor used in the design of NLO chromophores. nih.gov The this compound moiety can be incorporated into larger push-pull molecules to create materials with significant second or third-order NLO properties.

Recent studies have explored composite materials where benzonitrile-based chromophores are embedded as guests in a polymer host matrix, such as poly(1-vinylcarbazole) (PVK). nih.govbohrium.com In these systems, the benzonitrile group acts as the acceptor end of the chromophore. nih.gov The NLO properties of these guest-host films can be investigated using techniques like the Maker fringes method to determine their nonlinear optical coefficients. dtic.mil Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental results and understand the electronic origins of the NLO response. nih.gov

Table 2: NLO Properties of Benzonitrile Derivative in a Polymer Matrix

Property Description Role of Benzonitrile Moiety
Second-Order Susceptibility (χ⁽²⁾) Describes second-harmonic generation (SHG), where light at frequency ω is converted to 2ω. Acts as an electron acceptor, creating the necessary non-centrosymmetric charge distribution. nih.gov
Third-Order Susceptibility (χ⁽³⁾) Relates to phenomena like the optical Kerr effect and two-photon absorption. Contributes to the overall molecular hyperpolarizability through its electron-withdrawing nature. nih.gov

By engineering polymers that contain the this compound moiety either as a side chain or as part of the main chain, materials with robust and stable NLO properties can be developed for applications in optical switching, frequency conversion, and optical data storage. researchgate.net

Electroluminescent Polymers and Their Application in Light-Emitting Devices

Electroluminescent materials emit light in response to an electric current and are the foundation of organic light-emitting diodes (OLEDs). The efficiency of these devices depends critically on balanced charge injection and transport (holes and electrons) and high color purity. nih.gov Donor-π-acceptor (D-π-A) molecules are a prominent class of materials for OLEDs, and the benzonitrile group serves as an excellent acceptor moiety in this context. nih.gov

Recent research has highlighted the use of benzonitrile in designing highly efficient near-ultraviolet (NUV) emitters. nih.gov In one study, a molecule named CZ-PPCN was synthesized, featuring a carbazole (B46965) donor, a phenylene π-bridge, and a benzonitrile acceptor. This material exhibited hybrid local charge transfer (HLCT) characteristics, which are beneficial for achieving high quantum efficiency. The introduction of the benzonitrile group was found to enhance charge carrier injection and, through the formation of intermolecular hydrogen bonds, promote a balance in hole and electron mobilities. nih.gov

Devices fabricated with the CZ-PPCN emitter demonstrated outstanding performance:

A non-doped device achieved a high maximum external quantum efficiency (EQE) of 6.42% with deep-blue emission. nih.gov

A doped device showed an even higher EQE of 7.14% with an emission peak at 405 nm, which is in the NUV range. nih.gov

These results provide a clear design strategy: incorporating a this compound moiety into a D-π-A polymer or small molecule could lead to highly efficient and color-pure emitters for next-generation displays and lighting. The pentyloxy group would further enhance solubility and processability, which is crucial for fabricating large-area devices.

Photorefractive Polymer Composites

Photorefractive materials are a special class of NLO materials that exhibit a reversible change in their refractive index when exposed to non-uniform illumination. This effect arises from the spatial modulation of charge carriers, which creates an internal electric field that alters the refractive index via the electro-optic effect. These materials have potential applications in holographic data storage, real-time optical processing, and medical imaging.

A typical photorefractive polymer composite consists of four main components:

Photoconducting Polymer: Forms the matrix and transports charge carriers (e.g., PVK).

Sensitizer: Absorbs light and generates charge carriers (e.g., fullerenes or their derivatives).

Plasticizer: Lowers the glass transition temperature of the polymer, allowing for the rotational mobility of the NLO chromophore.

NLO Chromophore: Provides the electro-optic response necessary for the refractive index change.

The NLO chromophore must possess a large dipole moment and high hyperpolarizability. As established in section 5.2, benzonitrile derivatives are excellent NLO chromophores due to the strong electron-accepting nature of the nitrile group. While specific studies incorporating this compound into photorefractive composites are not prominent, other nitrile-containing compounds, such as dicyanostyrene derivatives, are commonly used to achieve high photorefractive performance. The fundamental properties of the pentyloxybenzonitrile moiety—a significant dipole moment and NLO response—make it a strong candidate for use as the NLO chromophore in such composites. The pentyloxy chain could also act as a plasticizing agent, potentially reducing the need for an additional plasticizer component and simplifying the material formulation.

Interfacial and Supramolecular Chemistry of Benzonitrile Derivatives

Adsorption Phenomena on Metal Surfaces and Electrodes

While specific studies on the adsorption of 2-(pentyloxy)benzonitrile on metal surfaces are not extensively documented, the behavior of the parent molecule, benzonitrile (B105546), provides significant insights into the expected adsorption phenomena. The interaction of benzonitrile with metal surfaces is largely dictated by the interplay between the cyano group, the π-system of the benzene (B151609) ring, and the nature of the metal substrate.

Research on the adsorption of benzonitrile on palladium supported on carbon (Pd/C) and alumina (B75360) (Pd/Al2O3) reveals different adsorption geometries depending on the electronic properties of the support. On Pd/C, benzonitrile tends to adsorb perpendicularly to the surface, interacting through the lone pair of electrons on the nitrogen atom of the cyano group. iucr.org In contrast, on Pd/Al2O3, a side-on adsorption is favored, where the molecule lies parallel to the surface, facilitating interaction of the π-system of the benzene ring with the metal. iucr.org This orientation influences the subsequent reactivity of the molecule.

The presence of the pentyloxy group in this compound is expected to modify this adsorption behavior. The alkyl chain introduces van der Waals interactions and steric effects that can influence the packing density and orientation of the molecules on the surface. The oxygen atom of the ether linkage may also offer an additional interaction site with the metal surface. It is plausible that at low coverages, the molecule would lie flat to maximize van der Waals and π-system interactions, while at higher coverages, a more upright orientation might be adopted to accommodate a higher density of molecules, with the alkyl chains potentially interdigitating.

Data from studies on analogous systems, such as alkoxybenzonitriles at a liquid-graphite interface, suggest that the alkyl chain length plays a crucial role in the adsorbate-substrate and adsorbate-adsorbate van der Waals interactions, which in turn govern the self-assembly on the surface. acs.org

Table 1: Adsorption Characteristics of Benzonitrile on Different Supports

SupportPredominant Adsorption GeometryPrimary Interaction Site
Pd/CPerpendicularNitrogen lone pair of the cyano group
Pd/Al2O3Side-on (parallel)π-system of the benzene ring

Self-Organization and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry and nanotechnology. Alkoxybenzonitriles are particularly interesting in this regard due to their amphiphilic nature, combining a polar headgroup (the benzonitrile moiety) and a nonpolar tail (the alkoxy chain).

Studies on the self-assembly of alkoxybenzonitriles (ABNs) at the liquid-graphite interface have demonstrated their capacity to form highly ordered monolayers. acs.org The driving forces for this self-assembly are a combination of hydrogen bonding between the cyano nitrogens and aryl hydrogens of adjacent benzonitrile head groups, dipole-dipole interactions between the nitrile groups, and van der Waals interactions arising from the interdigitation of the alkyl chains. acs.org

The self-assembly process is also influenced by the solvent, with different solvents potentially leading to polymorphism in the two-dimensional crystalline structures. This solvent-induced diversity arises from the competition between solute-solute, solute-solvent, and solvent-surface interactions.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystalline and Solution Phases

Hydrogen Bonding: The nitrile group can act as a hydrogen bond acceptor. In the crystal structures of related compounds, weak intermolecular C-H···N hydrogen bonds are observed, linking molecules into chains or more complex networks. nih.gov The presence of the pentyloxy group introduces additional possibilities for weak C-H···O interactions. In solution, particularly in protic solvents, the nitrile and ether oxygen atoms can participate in hydrogen bonding with solvent molecules.

π-Stacking: The aromatic benzene ring is capable of engaging in π-π stacking interactions. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stabilization of the crystal lattice. The extent and geometry of π-stacking are influenced by the substituents on the ring.

Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment, leading to significant dipole-dipole interactions that influence the alignment of molecules in both the solid and liquid states.

A computational study on the interactions between 1-alkanols and benzonitrile further highlights the importance of hydrogen bonding in these systems. researchgate.net The strength of these interactions can influence the physicochemical properties of the mixture.

Table 2: Summary of Potential Intermolecular Interactions in this compound

Interaction TypeParticipating MoietiesPhase
C-H···N Hydrogen BondingAryl C-H and Nitrile NCrystalline, Solution
C-H···O Hydrogen BondingAlkyl/Aryl C-H and Ether OCrystalline, Solution
π-π StackingBenzene ringsCrystalline
Dipole-Dipole InteractionsNitrile groupsCrystalline, Solution
Van der Waals ForcesPentyloxy chains, Benzene ringsCrystalline, Solution

Environmental and Astrochemical Significance of Benzonitrile Species

Gas-Phase Chemical Reactions and Their Role in Molecular Growth Pathways

The formation of aromatic molecules like benzonitrile (B105546) in the cold, diffuse conditions of interstellar space has been a subject of intense research. The recent detection of benzonitrile in the starless cloud TMC-1 indicates that aromatic chemistry is efficient even in the earliest stages of star and planet formation. nrao.edu This discovery challenges previous assumptions that such molecules could only form at high temperatures. scitechdaily.com

Gas-phase reactions are central to the growth of complex organic molecules in the ISM. Reactions involving ions, neutral molecules, and radicals are considered key pathways as they often have no activation energy, making them viable at the low temperatures of molecular clouds. pnas.org One of the most significant proposed formation routes for benzonitrile in the ISM is the reaction between the cyano radical (CN) and benzene (B151609) (C₆H₆). nrao.educaltech.edu This reaction is believed to be a key step, and the detection of benzonitrile is now used as a proxy for the presence of benzene, which is difficult to detect directly in space. nrao.educaltech.edu

Laboratory experiments and theoretical studies have been conducted to understand the kinetics of these reactions. For instance, the reaction between the CN radical and benzene has been studied at temperatures as low as 15 K. caltech.edu These studies help to constrain the chemical models that describe the evolution of organic matter in space.

The ionization of van der Waals clusters containing molecules like cyanoacetylene (B89716) and acetylene (B1199291) has also been proposed as a mechanism for forming benzonitrile. pnas.org Quantum chemistry and molecular dynamics simulations show that the energy released upon ionization can drive reactions that lead to the formation of complex aromatic structures, including the benzonitrile radical cation. pnas.org

Furthermore, the fragmentation of existing aromatic molecules can produce reactive ions that participate in subsequent growth reactions. For example, the fragments produced from the dissociative ionization of benzonitrile can react with molecules like acetylene to form larger polycyclic aromatic structures. rsc.org This interplay between top-down destruction and bottom-up formation processes is crucial for the chemical enrichment of the interstellar medium. rsc.org

Table 1: Key Gas-Phase Reactions in Benzonitrile Formation

Reactants Products Significance
CN + Benzene (C₆H₆) Benzonitrile (C₆H₅CN) + H A primary formation pathway for benzonitrile in the ISM. nrao.educaltech.edu
Ionized clusters of cyanoacetylene and acetylene Benzonitrile radical cation + other products Demonstrates molecular formation following ionization of molecular clusters. pnas.org

Astrochemical Identification and Modeling of Cyano-Aromatic Compounds

The first definitive detection of a specific aromatic molecule in the interstellar medium using radio spectroscopy was that of benzonitrile (C₆H₅CN). bmsis.orgastrobiology.com It was identified in the Taurus Molecular Cloud (TMC-1), a cold, dark cloud approximately 430 light-years from Earth. bmsis.orgscitechdaily.com This landmark discovery was made using the Green Bank Telescope. nrao.edu

Astrochemists had long suspected the widespread existence of PAHs, estimating they contain about 10% of all interstellar carbon. bmsis.org However, direct identification of specific aromatic molecules proved elusive. Many PAHs have symmetrical structures, which makes them difficult to detect via radio astronomy as they lack a strong rotational signature. nrao.edu Benzonitrile's asymmetrical, lopsided structure, due to the presence of the nitrogen atom in the cyano group, gives it a distinct rotational spectrum. bmsis.orgnrao.edu

To confirm the detection, scientists used a technique called spectral stacking to find the faint signatures of benzonitrile in a radio survey of TMC-1. astrobiology.com They then conducted laboratory experiments to precisely measure the rotational transitions of the molecule. astrobiology.com By comparing the laboratory data with targeted observations, they were able to identify nine distinct rotational transitions of benzonitrile, solidifying the detection. astrobiology.comresearchgate.net

Following the discovery of benzonitrile, other cyano-aromatic compounds have also been identified in TMC-1, including 1-cyanonaphthalene and 2-cyanonaphthalene. scitechdaily.com The GOTHAM (Green Bank Telescope Observations of TMC-1: Hunting Aromatic Molecules) project has been instrumental in these discoveries. scitechdaily.comnrao.edu The detection of these molecules provides crucial data for astrochemical models, which aim to simulate the chemical processes occurring in molecular clouds. researchgate.net However, current models have struggled to reproduce the observed abundances of these molecules, suggesting that our understanding of their formation and destruction pathways may be incomplete. astrobiology.com The observed abundances are often orders of magnitude higher than what the models predict. astrobiology.com

Table 2: Observational Data for Benzonitrile in TMC-1

Property Value Source
Location Taurus Molecular Cloud 1 (TMC-1) bmsis.orgastrobiology.com
Distance ~430 light-years bmsis.org
Detection Method Radio Spectroscopy (Green Bank Telescope) nrao.edu
Column Density (NT) 4 × 10¹¹ cm⁻² researchgate.net
Excitation Temperature (Tex) ~7 K researchgate.net

The identification of benzonitrile and other cyano-aromatics is a significant step forward, providing a chemical link to the carriers of the unidentified infrared bands, a long-standing mystery in astrophysics. bmsis.orgastrobiology.com These findings are reshaping our understanding of organic chemistry in the cosmos and the potential for complex molecules to be incorporated into newly forming stars and planets. scitechdaily.comastrobiology.com

Q & A

Q. What synthetic routes are recommended for preparing 2-(Pentyloxy)benzonitrile with high purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
  • SNAr Route : React 2-fluorobenzonitrile with pentanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Ullmann Coupling : Use a copper catalyst to couple pentanol with 2-halobenzonitrile derivatives (e.g., 2-bromobenzonitrile) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the identity and purity of this compound without supplier-provided analytical data?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the pentyloxy chain (δ ~4.0 ppm for OCH₂, δ ~1.2–1.8 ppm for CH₂ groups) and nitrile group (δ ~110–120 ppm in 13C^{13}C-NMR) .
  • Purity Assessment : Employ GC-MS or HPLC-UV (λ = 254 nm) to detect impurities. Compare retention times with literature values for benzonitrile analogs .
  • Cross-Validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs Percepta for 1H^1H-NMR chemical shifts) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR for backbone structure (e.g., aromatic protons at δ ~7.0–8.0 ppm, nitrile carbon at δ ~115 ppm) .
  • IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2220–2260 cm⁻¹) and ether linkage (C-O-C stretch at ~1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected at m/z 189.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools predict the reactivity or physicochemical properties of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Databases like REAXYS provide reaction analogs .
  • Physicochemical Properties : Apply QSPR models (e.g., ACD/Labs Percepta) to estimate logP (~2.5), solubility (~0.1 mg/mL in water), and melting point (~30–40°C) .
  • Example : For photostability, simulate UV-Vis spectra using TD-DFT (B3LYP/6-31G*) and compare with experimental data .

Q. What strategies resolve discrepancies in observed vs. predicted reaction outcomes during derivatization?

  • Methodological Answer :
  • Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis to 2-(pentyloxy)benzamide under acidic conditions).
  • Kinetic Studies : Vary temperature and catalyst loading (e.g., CuI in Ullmann coupling) to optimize regioselectivity. Compare yields using DOE (Design of Experiments) .
  • Case Study : In Wittig reactions of benzonitrile analogs, cis/trans isomer ratios depend on solvent polarity (e.g., 60% cis in toluene vs. 40% in DMF) .

Q. How to design experiments for studying intermolecular interactions in supramolecular systems?

  • Methodological Answer :
  • Binding Studies : Titrate this compound with host molecules (e.g., cyclodextrins) and monitor changes via UV-Vis or fluorescence quenching. Calculate binding constants using Benesi-Hildebrand plots .
  • X-ray Crystallography : Co-crystallize with complementary hosts (e.g., boronic acid derivatives) to analyze π-π stacking or dipole interactions .
  • Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS of interaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.